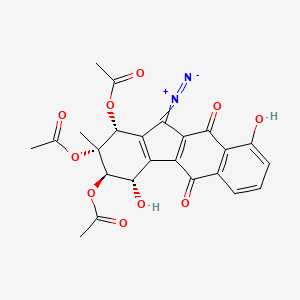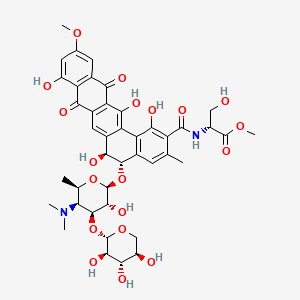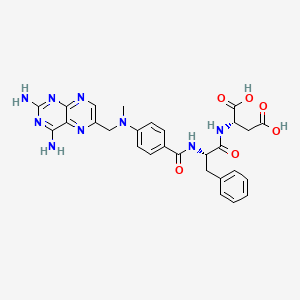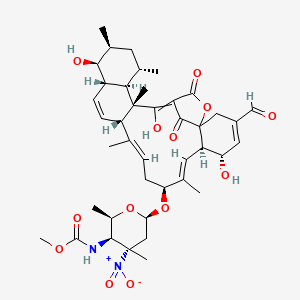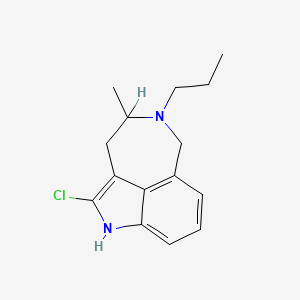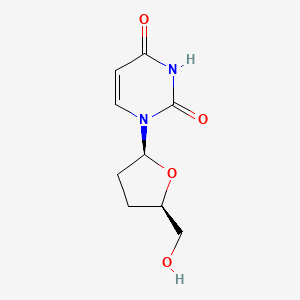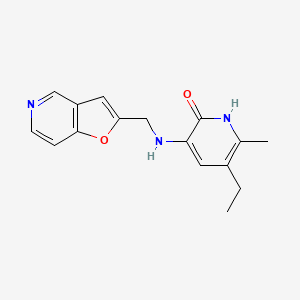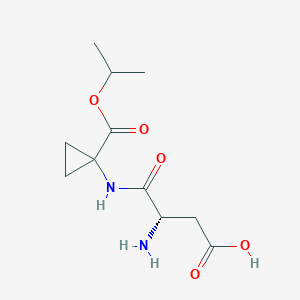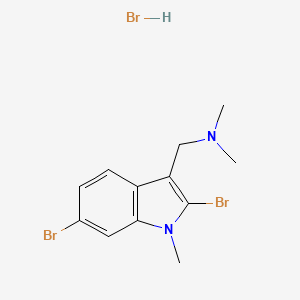
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a dimethylamino group at the 3 position, and a methyl group at the 1 position, with an additional hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of 1-methylindole at the 2 and 6 positions using bromine or N-bromosuccinimide (NBS) as the brominating agent. This is followed by the introduction of the dimethylamino group at the 3 position through a Mannich reaction, which involves formaldehyde and dimethylamine. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide involves its interaction with various molecular targets. The bromine atoms and the dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-3-methylindole: Lacks the dimethylamino group and hydrobromide salt.
3-Dimethylamino-1-methylindole: Lacks the bromine atoms.
1-Methylindole: Lacks both the bromine atoms and the dimethylamino group.
Uniqueness
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is unique due to the combination of bromine atoms, a dimethylamino group, and a hydrobromide salt. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other indole derivatives.
Propiedades
Número CAS |
87401-27-2 |
|---|---|
Fórmula molecular |
C12H15Br3N2 |
Peso molecular |
426.97 g/mol |
Nombre IUPAC |
1-(2,6-dibromo-1-methylindol-3-yl)-N,N-dimethylmethanamine;hydrobromide |
InChI |
InChI=1S/C12H14Br2N2.BrH/c1-15(2)7-10-9-5-4-8(13)6-11(9)16(3)12(10)14;/h4-6H,7H2,1-3H3;1H |
Clave InChI |
OVIRAFHSGAEUST-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)CN(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
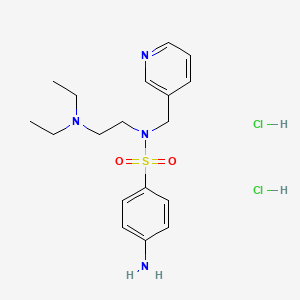
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)

